Increased Lipophilicity (XLogP) of 2,2,3,3-Tetrafluoro-1,4-benzodioxane Versus Unfluorinated 1,4-Benzodioxane
2,2,3,3-Tetrafluoro-1,4-benzodioxane exhibits significantly higher lipophilicity compared to its non-fluorinated parent, 1,4-benzodioxane. The computed XLogP3-AA value for the tetrafluoro compound is 3.2 [1], whereas the experimental logP for 1,4-benzodioxane is reported as 2.11 [2]. This difference indicates a greater propensity for the tetrafluoro analog to partition into non-polar phases, which can enhance membrane permeability and influence pharmacokinetic profiles in drug discovery contexts.
| Evidence Dimension | Lipophilicity (logP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 1,4-Benzodioxane (logP = 2.11) |
| Quantified Difference | Δ logP ≈ +1.1 |
| Conditions | Computed XLogP3-AA (PubChem) vs. experimental logP (HMDB) |
Why This Matters
Higher lipophilicity directly impacts drug-likeness, bioavailability, and compound handling during medicinal chemistry optimization, making the tetrafluoro derivative a distinct building block for exploring chemical space beyond what is accessible with the parent scaffold.
- [1] PubChem. (2025). 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine. CID 2776588. National Library of Medicine. View Source
- [2] Human Metabolome Database. (2021). HMDB0244196: 1,4-Benzodioxane. HMDB. View Source
